molecular formula C9H10N2 B2406927 Benzyl(cyano)methylamine CAS No. 34065-04-8

Benzyl(cyano)methylamine

Cat. No.: B2406927
CAS No.: 34065-04-8
M. Wt: 146.193
InChI Key: WXUFJHLDRGSBEC-UHFFFAOYSA-N
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Description

Benzyl(cyano)methylamine: is an organic compound with the molecular formula C9H10N2 It is characterized by the presence of a benzyl group attached to a cyano-substituted methylamine

Mechanism of Action

Target of Action

Benzyl(cyano)methylamine is a complex organic compound that primarily targets amines . Amines play a crucial role in the synthesis of a wide range of compounds, including proteins, alkaloids, hormones, neurotransmitters, and pharmaceuticals .

Mode of Action

The compound interacts with its targets through a process known as reductive amination . This involves the nucleophilic addition of ammonia or an amine to a carbonyl group to form an imine . The imine is then reduced to form a new alkyl group attached to nitrogen . This process allows for a controlled formation of nitrogen-carbon bonds .

Biochemical Pathways

It is known that the compound can affect the synthesis of amines , which are involved in a wide range of biochemical pathways. These include the synthesis of proteins, alkaloids, hormones, neurotransmitters, and pharmaceuticals .

Pharmacokinetics

Like other organic compounds, its absorption, distribution, metabolism, and excretion (adme) properties would likely be influenced by factors such as its molecular structure, solubility, stability, and the presence of functional groups .

Result of Action

The result of this compound’s action is the formation of a variety of aryl-, heteroaryl-, and alkyl amines . These amines can be used in the synthesis of a wide range of compounds, including proteins, alkaloids, hormones, neurotransmitters, and pharmaceuticals .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include temperature, pH, and the presence of other compounds or catalysts . For example, certain catalysts can enhance the efficiency of the reductive amination process .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Reductive Amination: One common method for preparing benzyl(cyano)methylamine involves the reductive amination of benzylamine with formaldehyde and hydrogen cyanide.

    Cyanoacetylation: Another method involves the cyanoacetylation of benzylamine with cyanoacetic acid or its esters under basic conditions.

Industrial Production Methods: Industrial production of this compound often employs large-scale reductive amination processes due to their efficiency and scalability. The use of continuous flow reactors and optimized reaction conditions ensures high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium cyanoborohydride, lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, alcohols.

Major Products Formed:

    Oxidation Products: Nitriles, amides.

    Reduction Products: Primary amines.

    Substitution Products: Various substituted amines and alcohols.

Scientific Research Applications

Chemistry: Benzyl(cyano)methylamine is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its reactivity makes it a valuable building block in organic synthesis .

Biology and Medicine: In medicinal chemistry, this compound derivatives are explored for their potential as enzyme inhibitors and therapeutic agents. Their ability to interact with biological targets makes them candidates for drug development .

Industry: The compound is used in the production of specialty chemicals and materials. Its derivatives are employed in the manufacture of polymers, resins, and coatings .

Comparison with Similar Compounds

Uniqueness: Benzyl(cyano)methylamine is unique due to the presence of both a benzyl group and a cyano-substituted methylamine. This combination of functional groups provides a versatile reactivity profile, making it valuable in various synthetic and industrial applications .

Properties

IUPAC Name

benzyl(methyl)cyanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2/c1-11(8-10)7-9-5-3-2-4-6-9/h2-6H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXUFJHLDRGSBEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To N-methyl-N-benzylurea (1.64 g, 0.01 mol) in chloroform (24 ml) and 50% aqueous sodium hydroxide solution (5.4 ml) was added triethylamine (0.1 g, 0.001 mol) and the mixture was vigorously stirred at room temperature for 3.5 h. After addition of water and chloroform, the mixture was stirred, then extracted with chloroform. The extracts were washed with water, dried with anhydrous sodium sulfate, and evaporated under reduced pressure to a residue, which was chromatographed to afford N-methyl-N-benzylcyanamide (1.2 g, 82% yield) as oily substance: NMR(CDCl3) δ 2.77(s, 3H), 4.14(s, 2H), 7.25-7.50(m, 5H); IR(neat) 2220, 1495, 1455, 1365, 730 cm-1.
Quantity
1.64 g
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reactant
Reaction Step One
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0.1 g
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24 mL
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Reaction Step One
Quantity
5.4 mL
Type
solvent
Reaction Step One
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0 (± 1) mol
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Reaction Step Two
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0 (± 1) mol
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